molecular formula C26H28N4O2 B4655479 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole

9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole

Cat. No. B4655479
M. Wt: 428.5 g/mol
InChI Key: GLBMXROQHDVRNL-UHFFFAOYSA-N
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Description

9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole, also known as NBMI, is a synthetic compound that has been developed and studied for its potential applications in scientific research. This molecule is a chelator, which means that it has the ability to bind to metal ions and remove them from the body. In

Mechanism of Action

9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole works by binding to metal ions and forming stable complexes that are excreted from the body. This process is known as chelation. 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole has a high affinity for heavy metal ions, which allows it to effectively remove these toxic substances from the body. In addition to its chelating properties, 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole also has antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole has been shown to have a number of biochemical and physiological effects. In addition to its chelating, antioxidant, and anti-inflammatory properties, 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole has been shown to modulate the immune system and affect gene expression. These effects may contribute to 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole's potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole for lab experiments is its ability to effectively chelate heavy metal ions. This makes it a valuable tool for studying the effects of heavy metal toxicity in vitro and in vivo. However, 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole research. One potential application is in the treatment of heavy metal poisoning, particularly in occupational and environmental settings. 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole may also have applications in the treatment of other conditions, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole, as well as its potential toxicity and safety profile.

Scientific Research Applications

9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole has been studied for its potential applications in a variety of scientific research fields, including toxicology, environmental science, and medicine. One of the primary applications of 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole is as a chelator for heavy metal ions, such as mercury, lead, and cadmium. 9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole has been shown to effectively remove these toxic metals from the body, making it a promising candidate for the treatment of heavy metal poisoning.

properties

IUPAC Name

9-ethyl-3-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-2-29-25-9-4-3-8-23(25)24-17-21(10-11-26(24)29)19-28-14-12-27(13-15-28)18-20-6-5-7-22(16-20)30(31)32/h3-11,16-17H,2,12-15,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBMXROQHDVRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-3-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}-9H-carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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